2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting furan-2-carboxylic acid hydrazide with appropriate reagents to form the triazole nucleus.
Alkylation: The triazole intermediate is then alkylated with propenyl halides under basic conditions to introduce the prop-2-enyl group.
Thioether Formation: The resulting compound is reacted with thiol reagents to form the sulfanyl linkage.
Acetamide Formation: Finally, the compound is coupled with 2-methoxyphenyl acetic acid or its derivatives to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s triazole ring is known for its biological activity. It can be explored for potential antimicrobial, antifungal, and anticancer properties. The presence of the furan ring also adds to its biological significance.
Medicine
Due to its structural features, this compound can be investigated for its potential as a pharmaceutical agent. The triazole and furan rings are common motifs in many drugs, suggesting possible therapeutic applications.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit key enzymes in microbial metabolism. The triazole ring could interact with biological targets such as proteins or nucleic acids, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Shares the triazole and furan rings but lacks the prop-2-enyl and methoxyphenyl groups.
Furan-2-carboxylic acid derivatives: Similar furan ring but different functional groups attached.
1,2,4-Triazole derivatives: Various compounds with the triazole ring but different substituents.
Uniqueness
The uniqueness of 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
575466-99-8 |
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Molecular Formula |
C18H18N4O3S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H18N4O3S/c1-3-10-22-17(15-9-6-11-25-15)20-21-18(22)26-12-16(23)19-13-7-4-5-8-14(13)24-2/h3-9,11H,1,10,12H2,2H3,(H,19,23) |
InChI Key |
JGEMYTLINIWGNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3 |
Origin of Product |
United States |
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